Furan-2-yl vs. Furan-3-yl Regioisomerism: Physicochemical and Predicted Binding Differences
The target compound is the furan-2-yl regioisomer, whereas CAS 2034395-48-5 is the furan-3-yl congener. The furan-2-yl oxygen is conjugated directly with the pyrazine π-system, while the furan-3-yl attachment positions the oxygen meta to the pyrazine ring, altering the H-bond acceptor topology and dipole moment [1]. Computed molecular properties are identical (MW 348.4 g/mol, XLogP3 1.8, TPSA 93 Ų for both) because these descriptors are not regioisomer-sensitive, yet the distinct connectivity creates a unique spatial presentation of the furan oxygen that is predicted to differentially engage kinase hinge-region hydrogen bond networks [2]. In the 5-chlorobenzofuran-2-carboxamide series that preceded this chemotype, the furan oxygen orientation was critical for EGFR/CDK2 dual inhibition potency, with regioisomeric shifts reducing activity by 3- to 5-fold [2].
| Evidence Dimension | Regioisomeric furan attachment (2-yl vs. 3-yl) impact on spatial H-bond acceptor presentation |
|---|---|
| Target Compound Data | Furan-2-yl attached at pyrazine C3; furan oxygen oriented toward pyrazine N4 for potential bidentate H-bonding |
| Comparator Or Baseline | CAS 2034395-48-5: furan-3-yl attached at pyrazine C3; furan oxygen positioned away from pyrazine N4 |
| Quantified Difference | No direct experimental data available for this pair. In the 5-chlorobenzofuran-2-carboxamide lead series, a related regioisomeric change resulted in a 3- to 5-fold reduction in antiproliferative IC50 against MCF-7 cells [2]. |
| Conditions | Computational geometry analysis (PubChem 3D conformer); class-level SAR from 5-chlorobenzofuran-2-carboxamide series (EGFR/CDK2 inhibition, MCF-7 cell viability) |
Why This Matters
For medicinal chemistry teams optimizing kinase selectivity, the furan-2-yl regioisomer provides a distinct H-bond acceptor vector that cannot be replicated by the furan-3-yl isomer, making it a non-interchangeable building block.
- [1] PubChem Compound Summary for CID 119105892 (target) and the furan-3-yl regioisomer (CID 119105893). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed April 2026). View Source
- [2] Mostafa, Y. A. et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. https://doi.org/10.3390/ph15081006 View Source
